molecular formula C12H8ClNO B083455 4-(4-Chlorobenzoyl)pyridine CAS No. 14548-48-2

4-(4-Chlorobenzoyl)pyridine

Cat. No. B083455
CAS RN: 14548-48-2
M. Wt: 217.65 g/mol
InChI Key: YMTFKKLFLLAFNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Chlorobenzoyl)pyridine often involves complex organic reactions. For example, the synthesis of related pyridine derivatives can be accomplished through reactions such as the modified Chichibabin pyridine synthesis, as demonstrated in the preparation of 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (Wang et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related pyridine compounds shows varied geometries and intermolecular interactions. For instance, compounds containing pyridine moieties, such as 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, exhibit characteristics like strong and flexible molecular structures, as observed in their polyimide forms (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, including those related to 4-(4-Chlorobenzoyl)pyridine, can be quite diverse. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation reactions under base-free conditions, illustrating the versatile reactivity of pyridine derivatives in organic synthesis (Liu et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives vary widely depending on their molecular structure. For example, novel pyridine-containing polyimides derived from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine exhibit high thermal stability and good mechanical properties, indicating the influence of the pyridine structure on these physical properties (Wang et al., 2007).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as those related to 4-(4-Chlorobenzoyl)pyridine, are characterized by their reactivity and interaction with other molecules. Studies on compounds like 2,6-bis[4-(4-halopyrazolyl)pyridines] have shown that they can undergo thermal and light-induced spin-transitions, highlighting the unique chemical properties of these compounds (Pritchard et al., 2009).

Scientific Research Applications

  • Catalysis and Organic Synthesis : Pyridine derivatives like "4-(4-Chlorobenzoyl)pyridine" are often utilized in catalytic processes. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylating inert alcohols and phenols (Liu, Ma, Liu, & Wang, 2014). Similarly, derivatives like 4-(dimethylamino)pyridine react with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds, crucial in understanding reaction mechanisms (Rudine, Walter, & Wamser, 2010).

  • Pharmaceutical Applications : Pyridine derivatives are integral in pharmaceutical research. For example, enantioselective synthesis of 4-(dimethylamino)pyridines shows potential as nucleophilic catalysts in stereoselective construction of quaternary centers, which can be crucial in drug development (Busto, Gotor‐Fernández, & Gotor, 2006).

  • Material Science and Sensing Applications : Poly(4-vinyl pyridine), which incorporates pyridine functional groups, shows promise in applications like artificial photosynthesis and as a material for CO2 reduction (Jeong, Kang, Jung, & Kang, 2017). Additionally, pyridine-based polymer blends demonstrate sensitivity to white light and heat, which can be leveraged in sensing technologies (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

  • Antimicrobial Activities : Derivatives like 4-chloro-pyridine-2-carboxylic acid exhibit antimicrobial properties against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

  • Electrochemical Applications : Pyridine molecules are also used in electrochemical applications, such as the electrochemical CO2 reduction, demonstrating their versatility in environmental and energy-related fields (Jeong et al., 2017).

Safety And Hazards

4-(4-Chlorobenzoyl)pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection .

Future Directions

While specific future directions for 4-(4-Chlorobenzoyl)pyridine are not mentioned in the available resources, its use as a pharmaceutical intermediate suggests it may play a role in the development of new drugs .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFKKLFLLAFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163056
Record name 4-(4'-Chlorobenzoyl)pyridine
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzoyl)pyridine

CAS RN

14548-48-2
Record name 4-(4-Chlorobenzoyl)pyridine
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Record name 4-(4'-Chlorobenzoyl)pyridine
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Record name 14548-48-2
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Record name 4-(4'-Chlorobenzoyl)pyridine
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Record name 4-(4'-chlorobenzoyl)pyridine
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Record name 4-(4-Chlorobenzoyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AP de Sousa, J Ellena, ACS Gondim, LGF Lopes… - Polyhedron, 2018 - Elsevier
The cis-[Ru(bpy) 2 (clbzpy)(Cl)](PF 6 ) complex (I), where clbzpy = 4-(4-chlorobenzoyl)pyridine and bpy = 2,2′-bipyridine, was prepared and fully characterized. Blue light photolysis (…
Number of citations: 15 www.sciencedirect.com
CC Frazier, MA Harvey, MP Cockerham… - The Journal of …, 1986 - ACS Publications
The second-harmonic generation efficiencies of over 60 transition-metal-organic compounds in powder form were measured, using 1.06-Mtn light from a Nd: YAG laser. Most of the …
Number of citations: 121 pubs.acs.org
T Ke, AM Klibanov - Journal of the American Chemical Society, 1999 - ACS Publications
A new approach is proposed to enhance enzymatic enantioselectivity in organic solvents. It is based on the presumption that the less reactive substrate enantiomer experiences greater …
Number of citations: 66 pubs.acs.org
LE Korhonen, M Turpeinen, M Rahnasto… - British journal of …, 2007 - Wiley Online Library
Background and purpose: The cytochrome P450 2B6 (CYP2B6) enzyme metabolises a number of clinically important drugs. Drug‐drug interactions resulting from inhibition or induction …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
SV Karpov, YS Kayukov, IN Bardasov… - Russian Journal of …, 2011 - Springer
2-Acyl(aroyl)-1,1,3,3-tetracyanopropenides reacted with hydrogen halides along two concurrent pathways with formation of furan or pyridine derivatives. The reaction in butan-2-ol …
Number of citations: 23 link.springer.com
B Mull, W Horn, O Jann - Chemosphere, 2015 - Elsevier
The aim of this study was the development of a low volume air sampling strategy for biocides and polychlorinated biphenyls (PCB) at low air change rates in modern, air-tight …
Number of citations: 11 www.sciencedirect.com
M TAKEMOT, Y YAMAMOTO, K ACHIWA - Chem. Pharm. Bull, 1998 - jlc.jst.go.jp
In a preceding paper,“we reported the first chiral synthesis of 2a and 2b by using various methods to control the stereochemical course in baker’s yeast (BY) reduction, ie, immobilization …
Number of citations: 0 jlc.jst.go.jp
AM Klibanov - nature, 2001 - nature.com
The technological utility of enzymes can be enhanced greatly by using them in organic solvents rather than their natural aqueous reaction media. Studies over the past 15 years have …
Number of citations: 605 www.nature.com
T Knüttel, H Meyer, T Scheper - Enzyme and microbial technology, 2006 - Elsevier
We recently developed a pseudo-enantiomeric reaction which was monitored on-line via 2D-fluorescence spectroscopy in different reaction media. During enzymatic reactions, …
Number of citations: 10 www.sciencedirect.com
T Hoegberg, B Ulff, AL Renyi… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of the antidepressant agent zimelidine [6,(Z)-3-(4-bromophenyl)-iVJV-dimethyl-3-(3-pyridyl) allylamine], a selective inhibitor of neuronal 5-hydroxytryptamine reuptake, were …
Number of citations: 33 pubs.acs.org

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